![molecular formula C24H20O7 B2889867 8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate CAS No. 896034-24-5](/img/structure/B2889867.png)
8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate
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Overview
Description
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the bichromene core, followed by the introduction of the ethoxy and dioxo groups. The final step involves esterification with 2-methylpropanoic acid. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3-Benzoxazine-3 (4H)-octanoic acid, 2,4-dioxo-, ethyl ester
- 8-(2-hydroxybenzamide) sodium octanoate impurity A
- Ethyl 8-(2,4-Dioxo-2H-benzo [e] [1,3]oxazin-3 (4H)-yl)octanoate
Uniqueness
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate is unique due to its specific combination of functional groups and structural features.
Biological Activity
8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate is a synthetic compound characterized by its unique bichromene framework. With a molecular formula of C24H20O7 and a molecular weight of approximately 420.41 g/mol, this compound has garnered interest due to its potential biological activities and applications in pharmacology and biochemistry .
Chemical Structure and Properties
The compound features two dioxo groups and an ethoxy substituent, which contribute to its reactivity and interaction potential with biological systems. The presence of these functional groups suggests that it may participate in various biochemical pathways and reactions .
Structural Formula
The structural representation can be summarized as follows:
- Molecular Formula : C24H20O7
- CAS Number : 896034-24-5
- SMILES Notation : CCOc1cccc2c1oc(=O)c(c2)c1cc(=O)oc2c1ccc(c2)OC(=O)C(C)C
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
Antioxidant Properties
Preliminary studies indicate that compounds with similar structural features exhibit significant antioxidant activity. The dioxo groups are believed to play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress.
Anticancer Activity
Similar compounds within the bichromene family have shown promise in anticancer applications. For instance, studies have indicated that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific pathways affected by this compound remain to be fully elucidated.
Neuroprotective Effects
Research on structurally related compounds has suggested potential neuroprotective effects. These effects may stem from the ability of the compound to modulate neurotransmitter systems or reduce neuroinflammation .
Study Overview
A recent study investigated the biological interactions of this compound using in vitro assays. The results indicated that the compound exhibited significant cytotoxicity against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
A549 (Lung Cancer) | 20 | Cell cycle arrest |
HeLa (Cervical Cancer) | 18 | Inhibition of proliferation |
Interaction Studies
Understanding the interaction profile of this compound is crucial for elucidating its biological mechanisms. Interaction studies may include:
- Binding Affinity Studies : Investigating how well the compound binds to specific receptors or enzymes.
- Metabolic Pathway Analysis : Exploring how the compound is metabolized within biological systems and identifying potential metabolites.
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7/c1-4-28-19-7-5-6-14-10-18(24(27)31-22(14)19)17-12-21(25)30-20-11-15(8-9-16(17)20)29-23(26)13(2)3/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXZUPPRHYSFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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